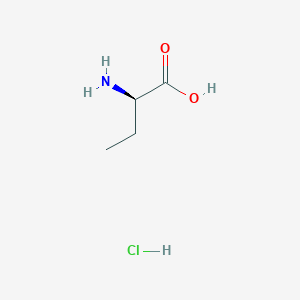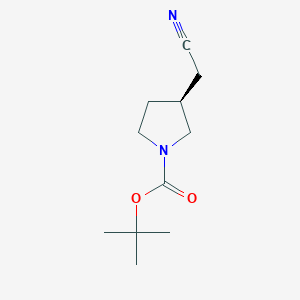
2-Cloro-5-iodopirazina
Descripción general
Descripción
2-Chloro-5-iodopyrazine is an organic compound with the molecular formula C4H2ClIN2. It is a derivative of pyrazine, characterized by the presence of both chlorine and iodine atoms attached to the pyrazine ring. This compound is typically found as a colorless crystalline solid or a white to yellow solid . It is known for its solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Aplicaciones Científicas De Investigación
2-Chloro-5-iodopyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
This compound is a halogenated pyrazine, and halogenated aromatic compounds are generally known for their reactivity and potential to form bonds with various biological targets . .
Mode of Action
It’s known that halogenated pyrazines can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
It’s known that halogenated pyrazines can be involved in various biochemical processes due to their reactivity . The downstream effects of these processes would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the iodine and chlorine atoms in the compound could potentially influence its bioavailability .
Result of Action
Given its chemical structure, it’s possible that it could cause various changes at the molecular and cellular levels depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodopyrazine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the nature of its interactions with biological targets .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-iodopyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs . The interaction between 2-Chloro-5-iodopyrazine and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This interaction can affect the metabolic rate of drugs processed by CYP1A2, highlighting the importance of understanding these biochemical properties in drug development and safety assessments.
Cellular Effects
2-Chloro-5-iodopyrazine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-5-iodopyrazine can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism. These effects underscore the potential of 2-Chloro-5-iodopyrazine as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-iodopyrazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 2-Chloro-5-iodopyrazine binds to the active sites of enzymes such as CYP1A2, leading to inhibition of their activity . This inhibition can result in altered metabolic pathways and changes in the levels of metabolites. Furthermore, 2-Chloro-5-iodopyrazine can interact with transcription factors, leading to changes in gene expression and subsequent effects on cellular functions. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-iodopyrazine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-iodopyrazine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-Chloro-5-iodopyrazine has been associated with changes in cellular metabolism and function, emphasizing the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-iodopyrazine vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At high doses, 2-Chloro-5-iodopyrazine can induce toxic effects, including liver damage and alterations in metabolic pathways . These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Chloro-5-iodopyrazine is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, leading to changes in metabolic flux and metabolite levels . The compound can also affect the levels of cofactors required for enzymatic reactions, further influencing metabolic pathways. Understanding these interactions is crucial for predicting the metabolic fate of 2-Chloro-5-iodopyrazine and its potential effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-5-iodopyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, 2-Chloro-5-iodopyrazine can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of 2-Chloro-5-iodopyrazine in biological systems.
Subcellular Localization
The subcellular localization of 2-Chloro-5-iodopyrazine is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization can affect the activity and function of 2-Chloro-5-iodopyrazine, as it interacts with different biomolecules in various subcellular environments. Understanding the subcellular localization of 2-Chloro-5-iodopyrazine is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-Chloro-5-iodopyrazine can be achieved through various methods. One common synthetic route involves the reaction of pyrazine with chlorine and iodine under specific conditions. The process typically involves the use of hydrochloric acid and iodide salts .
In an industrial setting, the production of 2-Chloro-5-iodopyrazine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while introducing the chlorine and iodine substituents .
Análisis De Reacciones Químicas
2-Chloro-5-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by catalysts such as palladium or platinum.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Comparación Con Compuestos Similares
2-Chloro-5-iodopyrazine can be compared with other halogenated pyrazines, such as:
- 2-Chloro-5-bromopyrazine
- 2-Chloro-5-fluoropyrazine
- 2-Chloro-5-iodopyridine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. For instance, 2-Chloro-5-iodopyrazine is unique due to the presence of both chlorine and iodine, which provides distinct reactivity patterns in substitution and coupling reactions .
Propiedades
IUPAC Name |
2-chloro-5-iodopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYRHYFUTYYEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671916 | |
| Record name | 2-Chloro-5-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057216-55-3 | |
| Record name | 2-Chloro-5-iodopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)


![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)


![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)


